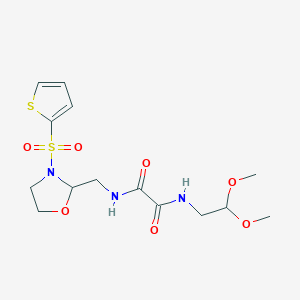

N1-(2,2-dimethoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

This oxalamide derivative features a 2,2-dimethoxyethyl group at the N1 position and a 3-(thiophen-2-ylsulfonyl)oxazolidin-2-ylmethyl substituent at N2.

Properties

IUPAC Name |

N'-(2,2-dimethoxyethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O7S2/c1-22-11(23-2)9-16-14(19)13(18)15-8-10-17(5-6-24-10)26(20,21)12-4-3-7-25-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFABQZOLWLRRDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CS2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Features and Substituent Effects

The activity and pharmacokinetics of oxalamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Research Findings

Antiviral Activity : Thiazolyl and chlorophenyl-substituted oxalamides (e.g., Compound 13) exhibit potent HIV entry inhibition, highlighting the importance of aromatic and heterocyclic groups in viral targeting . The target compound’s thiophene sulfonyl group may similarly enhance binding to viral proteins.

Enzyme Modulation :

- S5456’s CYP3A4 inhibition suggests that methoxybenzyl and pyridyl groups facilitate cytochrome P450 interactions .

- The target compound’s thiophene sulfonyl group—a stronger electron-withdrawing moiety than nitrophenyl (as in )—could alter enzyme affinity or metabolic stability.

Flavoring Applications : S336 and related dimethoxybenzyl oxalamides activate umami receptors, demonstrating that lipophilic substituents (e.g., benzyl, pyridyl) are critical for flavor perception .

Metabolic Stability : Oxalamides with bulky or electron-deficient substituents (e.g., thiophene sulfonyl, dimethoxybenzyl) resist amide hydrolysis in hepatocyte assays, suggesting enhanced in vivo stability .

Critical Analysis of Substituent Impact

- Thiophene vs. Phenyl/Pyridyl: The thiophene sulfonyl group in the target compound provides distinct electronic properties compared to phenyl or pyridyl analogs.

- Dimethoxyethyl vs.

- Oxazolidinylmethyl Linkers : The oxazolidine ring in the target compound may confer conformational rigidity, analogous to the piperidine/thiazole systems in antiviral oxalamides .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this oxalamide derivative?

- Methodological Answer : Synthesis involves sequential coupling of thiophene-sulfonyl oxazolidine and dimethoxyethylamine intermediates via oxalamide bond formation. Critical parameters include:

- Reaction Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Coupling Agents : Carbodiimides (EDC/HOBt) or chloroformate derivatives ensure efficient amide bond formation .

- Temperature Control : Maintain 0–5°C during amine activation to minimize side reactions .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of thiophene-sulfonyl, oxazolidine, and dimethoxyethyl groups. Key signals include sulfonyl S=O (~135 ppm in ¹³C) and oxazolidine CH2 (δ 3.5–4.5 ppm in ¹H) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) coupled with ESI-MS to verify molecular ion ([M+H]+) and detect impurities .

- X-ray Crystallography (if crystalline): Resolve stereochemistry of the oxazolidine ring and sulfonyl orientation .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer : Prioritize target-agnostic screens:

- Enzyme Inhibition : Test against soluble epoxide hydrolase (sEH) or proteases due to oxalamide’s affinity for catalytic residues .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50 determination) .

- Binding Assays : Surface plasmon resonance (SPR) to measure interactions with common receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can conflicting data on biological activity between similar oxalamides be resolved?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., thiophene vs. furan in vs. 15). For example, sulfonyl groups enhance metabolic stability but may reduce membrane permeability .

- Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., hydrolysis of dimethoxyethyl group) that may skew activity .

- Computational Modeling : Perform molecular dynamics simulations to assess binding pose consistency across homologs (e.g., AutoDock Vina) .

Q. What strategies mitigate low solubility in aqueous buffers during in vitro studies?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1%) or cyclodextrin inclusion complexes .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the dimethoxyethyl moiety .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .

Q. How can the compound’s mechanism of action be elucidated when target deconvolution fails?

- Methodological Answer :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture interacting proteins .

- CRISPR-Cas9 Screens : Genome-wide knockout libraries to identify sensitized/resistant pathways .

- Metabolomics : Track changes in cellular metabolites (e.g., ATP, NAD+) via LC-MS to infer pathway modulation .

Data Contradiction Analysis

Q. Why do structural analogs show divergent activity in enzyme inhibition assays?

- Resolution Workflow :

| Factor | Evidence-Based Insight | Reference |

|---|---|---|

| Stereochemistry | Oxazolidine ring conformation (e.g., chair vs. boat) alters binding pocket accessibility | |

| Sulfonyl Orientation | Para vs. meta substitution on thiophene impacts steric clashes with catalytic sites | |

| Solvent Effects | DMSO >10% denatures enzymes, leading to false negatives |

Experimental Design Tables

Q. Table 1. Comparison of Analytical Techniques for Structural Validation

Q. Table 2. SAR of Oxazolidine-Sulfonyl Derivatives

| Compound | Substituent | IC50 (sEH, nM) | Notes |

|---|---|---|---|

| A | Thiophene-2-sulfonyl | 12 ± 3 | High metabolic stability |

| B | Phenylsulfonyl | 45 ± 8 | Reduced solubility |

| C | No sulfonyl | >1000 | Inactive |

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.